molecular formula C9H6N6O6 B14689745 2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole CAS No. 29005-39-8

2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole

Cat. No.: B14689745
CAS No.: 29005-39-8
M. Wt: 294.18 g/mol
InChI Key: RCMDTCQQXCRLFG-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization to form the triazole ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the potential hazards associated with handling nitro compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.

Scientific Research Applications

2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups and triazole ring play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole is unique due to the combination of its nitro groups and triazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

29005-39-8

Molecular Formula

C9H6N6O6

Molecular Weight

294.18 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-4-methyl-5-nitrotriazole

InChI

InChI=1S/C9H6N6O6/c1-5-9(15(20)21)11-12(10-5)7-3-2-6(13(16)17)4-8(7)14(18)19/h2-4H,1H3

InChI Key

RCMDTCQQXCRLFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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